molecular formula C7H6N2O4 B1396673 3-Hydroxy-4-nitrobenzamide CAS No. 182932-64-5

3-Hydroxy-4-nitrobenzamide

Cat. No. B1396673
M. Wt: 182.13 g/mol
InChI Key: RTPMRHZARSJGKC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzamide is a compound with the molecular formula C7H6N2O4 . It is a member of benzamides and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 3-Hydroxy-4-nitrobenzamide involves a variety of methods. One such method involves the use of benzamide synthetase in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-nitrobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 182.03275668 g/mol .


Chemical Reactions Analysis

3-Hydroxy-4-nitrobenzamide is involved in various chemical reactions. For instance, it is the aldehyde component in a study of an enantioselective thioester aldol reaction .


Physical And Chemical Properties Analysis

3-Hydroxy-4-nitrobenzamide has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Hydrogen Bonding Studies

A study focused on the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide in the crystal phase, utilizing infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research highlighted the sensitivity of O-H and N-H stretching modes to the strength of hydrogen bonding, crucial for understanding molecular interactions in various chemical and biological processes (Brela et al., 2012).

Crystal Structure Analysis

The crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined by single-crystal X-ray diffractometry, providing insights into molecular configurations and interactions, which is significant for the development of new materials and drugs (Zong & Wang, 2009).

Biosynthesis Pathways

A copper-containing C-nitrososynthase was identified for its role in forming a stable nitroso species, leading to the production of the natural product 4-hydroxy-3-nitrosobenzamide. This discovery adds to the understanding of diverse catalytic functions of metalloenzymes in nature (Kersten & Dorrestein, 2010).

Development of Novel Polyimides

A novel diamine with built-in sulfone, ether, and amide structure was synthesized, leading to the development of novel thermally stable polyimides. These compounds, based on 3-Hydroxy-4-nitrobenzamide derivatives, have significant potential in various industrial applications due to their stability and unique properties (Mehdipour‐Ataei et al., 2004).

Antibacterial Activity

Research on hydroxy-substituted benzothiazole derivatives, related to nitrobenzamides, demonstrated potent antibacterial activity, particularly against Streptococcus pyogenes. Such findings are crucial for developing new antibacterial agents (Gupta, 2018).

Molecular Complexation in Crystal Engineering

A study on molecular tapes mediated via strong O–H⋯N hydrogen bonds in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, related to 4-nitrobenzamide, highlighted the significance of molecular complexation in the crystal engineering of noncentrosymmetric structures (Saha et al., 2005).

Preformulation and Formulation Development

The preformulation and formulation development of N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a nitroaromatic derivative with antitumor activity, were studied. This research is essential for understanding the chemical behavior and potential therapeutic applications of nitroaromatic compounds (Sena et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 3-Nitrobenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Aromatic nitro compounds like 3-Hydroxy-4-nitrobenzamide play a unique role in the synthesis of drugs and pharmaceutically oriented molecules . A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules . These studies are driven by the need to reduce costs and environmental impact during industrial production .

properties

IUPAC Name

3-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRHZARSJGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Kato, T Morie, N Yoshida - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
To confirm the proposed structures of the minor metabolites of a potential gastroprokinetic agent, mosapride, 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl) benzamide (…
Number of citations: 12 www.jstage.jst.go.jp
B Koutníková - 2023 - dspace.cuni.cz
Charles University Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Student: Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. Consultant: prof…
Number of citations: 0 dspace.cuni.cz
RV Kerr, JA Fairbairn, AT Merritt, TDH Bugg - Bioorganic & Medicinal …, 2021 - Elsevier
… (eluent 1:1 EtOAc/petroleum ether) to give N-octyl 3-hydroxy-4-nitrobenzamide (0.81 g, 4.1 mmol, 75%). N-octyl 3-hydroxy-4-nitrobenzamide (1 eq), 3-(2-bromoethyl)indole (1.2 eq) and …
Number of citations: 2 www.sciencedirect.com
Ž Skok, M Durcik, Ž Zajec, DG Skledar… - European journal of …, 2023 - Elsevier
ATP-competitive inhibitors of human DNA topoisomerase II show potential for becoming the successors of topoisomerase II poisons, the clinically successful anticancer drugs. Based on …
Number of citations: 2 www.sciencedirect.com
Ž Skok, M Durcik, DG Skledar, M Barančoková… - Bioorganic …, 2020 - Elsevier
Human DNA topoisomerase II is one of the major targets in anticancer therapy, however ATP-competitive inhibitors of this target have not yet reached their full potential. ATPase domain …
Number of citations: 11 www.sciencedirect.com
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
… The mixture was then poured over ice water, and the resulting precipitate was filtered and dried to afford 3-hydroxy-4-nitrobenzamide (8 g, 56% yield) as a yellow solid. H NMR (400 …
Number of citations: 4 pubs.acs.org

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